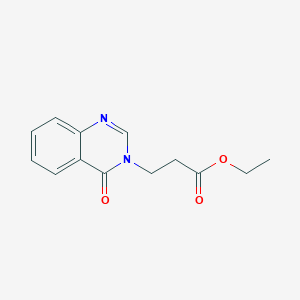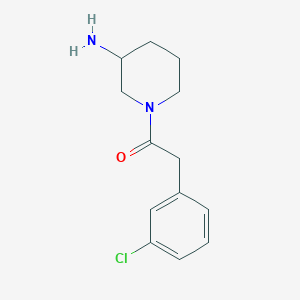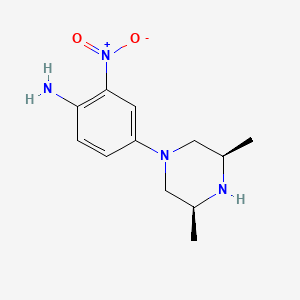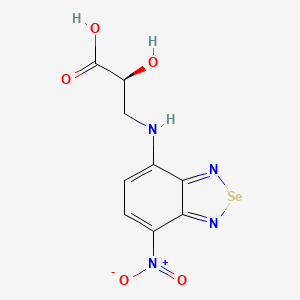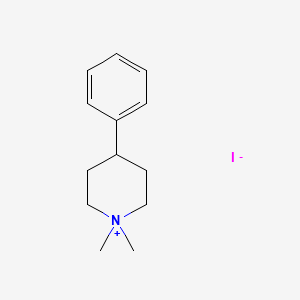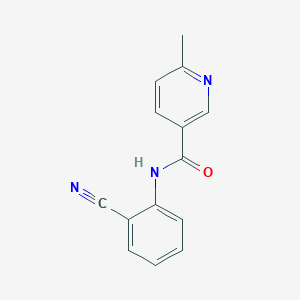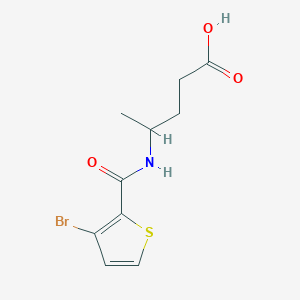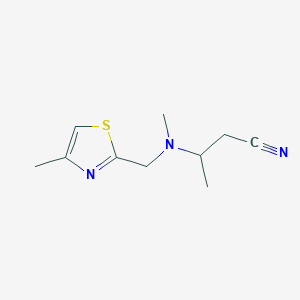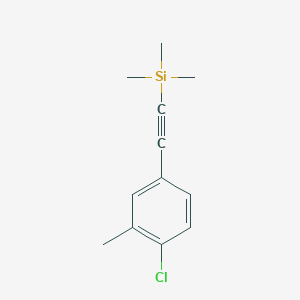
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylethynyl group attached to a trimethylsilane moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 4-chloro-3-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or chromatography to meet industrial standards.
化学反应分析
Types of Reactions
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions include substituted phenylethynyl derivatives, carbonyl compounds, and reduced silane derivatives.
科学研究应用
(4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organosilicon chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the trimethylsilane moiety can enhance the compound’s lipophilicity and stability. These interactions contribute to the compound’s reactivity and potential biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the phenylethynyl and trimethylsilane moieties.
4-Chloro-3,5-dimethylphenol: Contains an additional methyl group compared to (4-Chloro-3-methyl-phenylethynyl)-trimethyl-silane.
4-Chloro-3-methylphenylacetylene: Similar structure but without the trimethylsilane group.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and trimethylsilane groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
属性
分子式 |
C12H15ClSi |
|---|---|
分子量 |
222.78 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChI 键 |
CCNUQIYIBBFUIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



